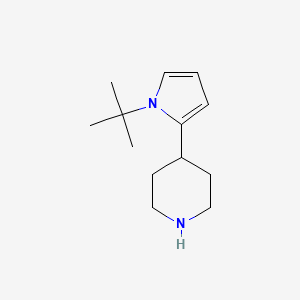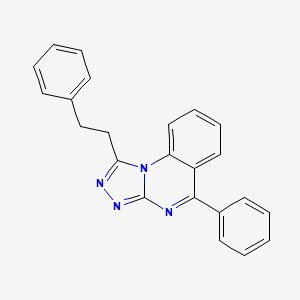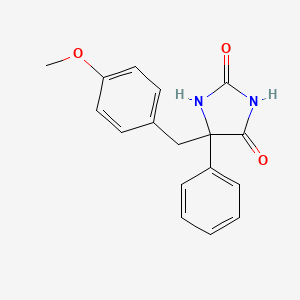
Ethyl acridin-9-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl acridin-9-ylcarbamate is a chemical compound with the molecular formula C₁₆H₁₄N₂O₂. It is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl acridin-9-ylcarbamate typically involves the reaction of acridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl acridin-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different acridine-based structures.
Substitution: The ethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid, while reduction could produce acridine-9-ylmethanol .
Wissenschaftliche Forschungsanwendungen
Ethyl acridin-9-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: Acridine derivatives, including this compound, are used in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of ethyl acridin-9-ylcarbamate involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound of ethyl acridin-9-ylcarbamate, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its ethyl carbamate group may confer different pharmacokinetic properties compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
26687-09-2 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
ethyl N-acridin-9-ylcarbamate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
WZCWORVFRBDQDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)






![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)




